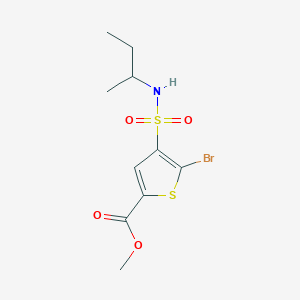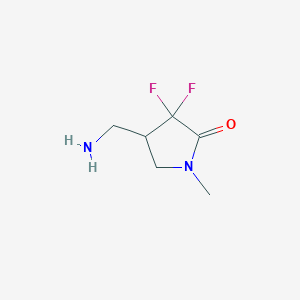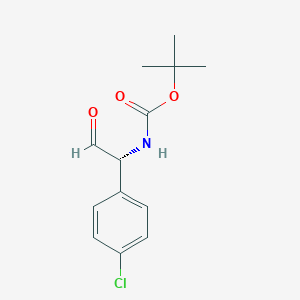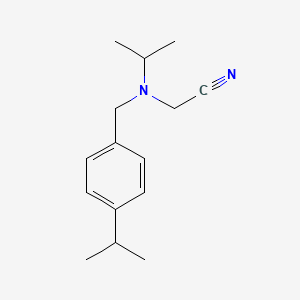![molecular formula C13H16BrFOZn B14888902 4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)
4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide typically involves the reaction of 4-[(Cyclohexyloxy)methyl]-3-fluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(Cyclohexyloxy)methyl]-3-fluorobromobenzene+Zn→4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and side reactions.
化学反応の分析
Types of Reactions
4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is widely used in cross-coupling reactions such as Negishi, Suzuki-Miyaura, and Kumada couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine.
Suzuki-Miyaura Coupling: Uses palladium catalysts and bases like potassium carbonate.
Kumada Coupling: Employs nickel catalysts and Grignard reagents.
Major Products
The major products formed from these reactions are often complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Chemistry
In chemistry, 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide is used to synthesize various organic compounds through cross-coupling reactions. It is particularly useful in the formation of biaryl compounds, which are key structures in many pharmaceuticals.
Biology and Medicine
In biological and medicinal research, this compound is used to create molecules that can act as potential drug candidates. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of complex natural products and active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals. Its role in forming stable carbon-carbon bonds is crucial for creating durable and high-performance materials.
作用機序
The mechanism of action for 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium or nickel catalyst inserts into the carbon-halogen bond of the organozinc reagent.
Transmetalation: The organic group is transferred from zinc to the metal catalyst.
Reductive Elimination: The organic groups couple to form the desired product, and the catalyst is regenerated.
類似化合物との比較
Similar Compounds
- 4-[(Cyclohexyloxy)methyl]-3-fluorophenylmagnesium bromide
- 4-[(Cyclohexyloxy)methyl]-3-fluorophenylboronic acid
- 4-[(Cyclohexyloxy)methyl]-3-fluorophenylstannane
Uniqueness
Compared to similar compounds, 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide offers unique advantages in terms of reactivity and selectivity in cross-coupling reactions. Its zinc center provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis.
特性
分子式 |
C13H16BrFOZn |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
bromozinc(1+);1-(cyclohexyloxymethyl)-2-fluorobenzene-4-ide |
InChI |
InChI=1S/C13H16FO.BrH.Zn/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;;/h4,6,9,12H,1-3,7-8,10H2;1H;/q-1;;+2/p-1 |
InChIキー |
ZEXDRUHPXMSYFP-UHFFFAOYSA-M |
正規SMILES |
C1CCC(CC1)OCC2=C(C=[C-]C=C2)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



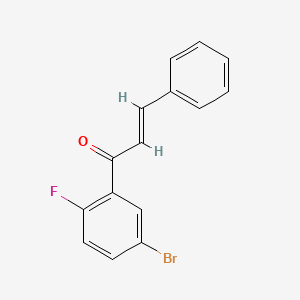



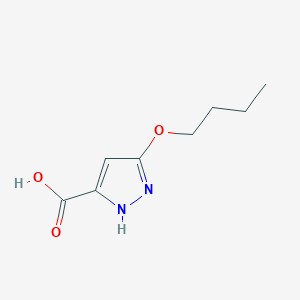
![1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B14888871.png)
![Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B14888874.png)

![(2E)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14888877.png)
